molecular formula C13H10ClFN2O B1320413 N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide CAS No. 926200-19-3

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide

Cat. No.: B1320413
CAS No.: 926200-19-3
M. Wt: 264.68 g/mol
InChI Key: MPCFYPRYHWFMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorobenzamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher throughput. The use of automated systems for reagent addition and product separation further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the fluorine and chlorine atoms enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-fluorophenyl)acetamide
  • N-(5-Amino-2-fluorophenyl)propanamide
  • N-(5-Amino-2-fluorophenyl)-2-methylpropanamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide stands out due to the presence of both fluorine and chlorine atoms, which impart unique electronic and steric properties. These properties enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)15/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCFYPRYHWFMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.